2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H28BNO2 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Tetrahydroisoquinolines
are a class of compounds that are structurally similar to many alkaloids . They are known to interact with various biological targets, including receptors and enzymes, and have been studied for their potential pharmacological effects .
Tetramethyl-1,3,2-dioxaborolane
, also known as pinacolborane, is commonly used in organic synthesis . It is often used in the borylation of various organic compounds, which can introduce a boron atom into the molecule . The resulting boronic esters are important intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as ribonuclease A and chymotrypsin, facilitating their nuclear localization through the importin α/β pathway . The dioxaborolane group in the compound forms stable complexes with these enzymes, enhancing their activity and stability. Additionally, this compound can interact with various proteins and other biomolecules, potentially influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, the compound’s interaction with ribonuclease A and chymotrypsin can lead to alterations in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group in the compound forms covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme activation or inhibition. This interaction can result in changes in gene expression, as well as modulation of enzyme activity and stability. The compound’s ability to facilitate nuclear localization of enzymes through the importin α/β pathway further underscores its role in regulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its activity and continue to influence cellular processes such as gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance enzyme activity and improve cellular function without causing significant adverse effects. At higher dosages, the compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with ribonuclease A and chymotrypsin can influence the metabolism of nucleic acids and proteins, respectively. Additionally, the dioxaborolane group in the compound can participate in redox reactions, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to form stable complexes with these proteins facilitates its localization and accumulation in target tissues. This targeted distribution can enhance the compound’s therapeutic efficacy by concentrating its activity at the desired site of action .
Subcellular Localization
The subcellular localization of this compound is primarily directed by its interaction with nuclear localization signals and post-translational modifications. The compound’s ability to facilitate the nuclear localization of enzymes such as ribonuclease A and chymotrypsin underscores its role in regulating nuclear processes. This targeted localization can enhance the compound’s activity and function within specific cellular compartments .
Properties
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO2/c1-21(2)22(3,4)26-23(25-21)20-11-9-17(10-12-20)15-24-14-13-18-7-5-6-8-19(18)16-24/h5-12H,13-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDBXVVQMPYSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116704 | |
Record name | 1,2,3,4-Tetrahydro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315281-49-2 | |
Record name | 1,2,3,4-Tetrahydro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315281-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1,2,3,4-tetrahydro-isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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